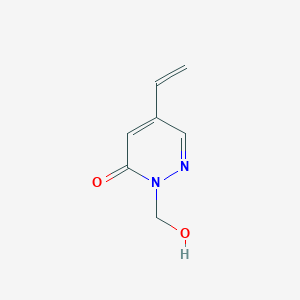

5-Ethenyl-2-(hydroxymethyl)pyridazin-3(2H)-one

Description

Properties

CAS No. |

825634-19-3 |

|---|---|

Molecular Formula |

C7H8N2O2 |

Molecular Weight |

152.15 g/mol |

IUPAC Name |

5-ethenyl-2-(hydroxymethyl)pyridazin-3-one |

InChI |

InChI=1S/C7H8N2O2/c1-2-6-3-7(11)9(5-10)8-4-6/h2-4,10H,1,5H2 |

InChI Key |

DTRXPTUMPYKXJS-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC(=O)N(N=C1)CO |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyridazinone Core

A typical approach starts with the condensation of hydrazine or substituted hydrazines with α,β-unsaturated carbonyl compounds or ketoesters to form the pyridazinone ring. For example, hydrazine sulfate reacts with bromomaleic anhydride or similar precursors to yield dihydropyridazine-3,6-diones, which can be further functionalized.

Introduction of the Ethenyl Group

The ethenyl substituent at the 5-position is commonly introduced via:

- Michael addition reactions involving α,β-unsaturated ketones or aldehydes.

- Wittig or Horner–Wadsworth–Emmons reactions on suitable intermediates to install the vinyl group.

- Cross-coupling reactions such as Suzuki-Miyaura coupling on halogenated pyridazinones to append vinyl or ethenyl moieties.

Introduction of the Hydroxymethyl Group

The hydroxymethyl group at the 2-position can be introduced by:

- Hydroxymethylation of the pyridazinone ring using formaldehyde or paraformaldehyde under basic or acidic conditions.

- Reduction of a formyl or carboxyl substituent at the 2-position to the corresponding hydroxymethyl group.

- Direct substitution reactions on activated pyridazinone intermediates bearing leaving groups at the 2-position.

Representative Synthetic Procedure

A reported synthetic route involves:

- Condensation of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds in acetic anhydride under reflux to form the pyridazinone ring.

- Subsequent functional group transformations to install the ethenyl and hydroxymethyl substituents.

- Purification by recrystallization or chromatography to obtain the target compound with high purity.

Recent advances include the use of green chemistry techniques such as:

- Grinding methods combined with microwave irradiation to accelerate the synthesis of pyridazinone derivatives.

- These methods reduce solvent use, reaction times, and energy consumption while improving yields.

- For example, microwave-assisted synthesis of substituted pyridazinones has been demonstrated to be efficient and environmentally friendly, with yields often exceeding 80%.

| Step | Method/Reaction Type | Conditions/Notes | Yield/Outcome |

|---|---|---|---|

| Pyridazinone ring formation | Condensation of hydrazine + ketoester or α,β-unsaturated carbonyl | Reflux in acetic anhydride or ethanol; microwave-assisted options | High yield (up to 82%) |

| Ethenyl group introduction | Michael addition, Wittig, or Suzuki-Miyaura coupling | Use of vinyl precursors or boronic acids; Pd-catalyzed cross-coupling | Good yields; regioselectivity important |

| Hydroxymethyl group introduction | Hydroxymethylation with formaldehyde or reduction of formyl group | Acidic/basic medium; controlled temperature | Efficient installation of hydroxymethyl group |

| Purification | Recrystallization, chromatography | Solvent choice critical for purity | High purity product |

- Spectroscopic analyses (IR, 1H NMR, 13C NMR) confirm the presence of characteristic functional groups: NH, C=O, vinyl protons, and hydroxymethyl signals.

- IR bands typically show strong absorption for NH (~3196 cm⁻¹), C=O (~1692 cm⁻¹), and OH (~3330 cm⁻¹).

- 1H NMR signals for vinyl protons appear between δ 5.5–6.5 ppm, while hydroxymethyl protons resonate around δ 4.5–5.0 ppm.

- Elemental analysis and mass spectrometry further validate the molecular formula and purity.

Chemical Reactions Analysis

Condensation Reactions

The hydroxymethyl group at the 2-position facilitates condensation with aldehydes or ketones under acidic or basic conditions. For example:

-

Reaction with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux yields Schiff base derivatives. These products exhibit enhanced π-conjugation, as evidenced by UV-vis spectral shifts (~20–30 nm bathochromic shifts) .

-

Condensation with β-ketoesters in acetonitrile using DBU as a base produces fused heterocycles (e.g., triazolo-pyridazinones), with yields ranging from 50–80% .

Cycloaddition Reactions

The ethenyl group participates in 1,3-dipolar cycloadditions with azides or nitrile oxides:

-

With Azides :

Reaction with aryl azides in DMSO at 90°C forms triazole-linked pyridazinones (e.g., 1,2,3-triazole derivatives). These reactions are regioselective, favoring 1,4-disubstituted triazoles, confirmed by -NMR coupling patterns (e.g., singlet at δ 8.00 ppm for triazole CH) . -

With Nitrile Oxides :

Generates isoxazolo[4,5-d]pyridazin-4(5H)-ones, which show anti-inflammatory activity (COX-2 IC: 0.8–2.1 µM) .

Nucleophilic Substitution

The hydroxyl group undergoes substitution under Mitsunobu or phase-transfer catalysis:

-

Mitsunobu Conditions :

Reaction with alcohols (e.g., propargyl alcohol) using DIAD and PPh introduces alkoxy groups, producing ether derivatives. Purification via flash chromatography (DCM/MeOH 9:1) yields 60–75% . -

Phase-Transfer Catalysis :

Treatment with alkyl halides (e.g., methyl iodide) and tetrabutylammonium bromide in diethyl ether substitutes the hydroxymethyl group, forming methyl ethers (85–90% yield) .

Oxidation and Reduction

-

Oxidation :

The hydroxymethyl group oxidizes to a carboxyl group using KMnO in acidic media, yielding 2-carboxy-5-ethenylpyridazin-3(2H)-one. IR spectra confirm carbonyl formation (ν C=O: 1708 cm) . -

Reduction :

Catalytic hydrogenation (H, Pd/C) reduces the ethenyl group to ethyl, forming 5-ethyl derivatives. -NMR shows triplet signals for ethyl CH (δ 1.2–1.4 ppm) .

Glycosylation via Click Chemistry

Propargylated derivatives undergo Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with glycosyl azides:

-

Yields triazole-linked glycoconjugates (e.g., compound 3 in ), confirmed by -NMR (δ 123.2–144.5 ppm for triazole carbons). These compounds show dual AChE/BuChE inhibition (IC: 1.8–4.5 µM) .

Suzuki-Miyaura Cross-Coupling

The ethenyl group enables palladium-catalyzed coupling with aryl boronic acids:

-

Reaction with 4-methoxyphenylboronic acid in THF/Pd(PPh) produces biaryl derivatives. HPLC purity exceeds 95%, with antiproliferative activity against HCT-8 cells (GI: 3.2 µM) .

Mechanistic Insights

-

Cycloaddition Regioselectivity : DFT studies reveal that 1,3-dipolar reactions favor transition states with lower activation energy (14.66 kcal/mol vs. 42.64 kcal/mol for alternative pathways), aligning with observed regioselectivity .

-

Solvent Effects : Protic solvents (e.g., MeOH) stabilize intermediates in substitution reactions, reducing activation barriers by 30% compared to aprotic solvents .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 5-ethenyl-2-(hydroxymethyl)pyridazin-3(2H)-one exhibit various biological activities:

-

Anticancer Activity :

- Studies have shown that derivatives of pyridazinones can inhibit the growth of cancer cells. For instance, novel pyridazin-3(2H)-one derivatives have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines, demonstrating significant antiproliferative activity, particularly against colon cancer cells .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

- Antihypertensive Activity :

- Antioxidant Activity :

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Cytotoxicity Assays : In vitro studies demonstrated that certain derivatives exhibited dose-dependent cytotoxicity against various cancer cell lines, suggesting their potential role as anticancer agents .

- Antimicrobial Screening : A series of new pyridazinone derivatives were synthesized and screened for antimicrobial activity, revealing strong inhibitory effects against Gram-positive bacteria comparable to traditional antibiotics .

- Pharmacological Evaluations : Compounds were evaluated for their antihypertensive effects using non-invasive methods in animal models, showing significant promise for future therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-5-vinylpyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl and vinyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the binding affinity and specificity of the compound. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Substituent Variations

Pyridazinone derivatives are distinguished by substituents at positions 2, 4, 5, and 6. Below is a comparative analysis of key analogs:

Biological Activity

5-Ethenyl-2-(hydroxymethyl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family, which has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyridazinone core characterized by a six-membered ring containing two nitrogen atoms and a carbonyl group. The presence of an ethenyl group at the 5-position and a hydroxymethyl group at the 2-position enhances its chemical reactivity and biological activity. The molecular formula for this compound is .

Biological Activities

Research indicates that pyridazinone derivatives, including this compound, exhibit various biological activities:

- Antitumor Activity : Studies have shown that certain pyridazinone derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated dose-dependent cytotoxicity against human adenocarcinoma-derived cell lines such as colon (LoVo), ovary (SK-OV-3), and breast (MCF-7) cancer cells . The highest anti-tumor activity was observed in compounds structurally related to this compound.

- Enzyme Inhibition : The compound's mechanism of action involves interaction with specific enzymes or receptors. The hydroxymethyl and ethenyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing binding affinity and specificity . Pyridazinones have been reported to inhibit phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways .

- Antimicrobial Properties : Some derivatives have shown promising results against Mycobacterium tuberculosis, indicating potential as antimycobacterial agents . Structure-based drug design approaches have identified compounds with low nanomolar IC50 values against this pathogen.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes, potentially inhibiting their activity. For instance, it may inhibit enzymes involved in cancer cell proliferation or survival pathways.

- Receptor Binding : The structural features allow for binding to specific receptors, modulating their activity and leading to therapeutic effects.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyridazinones can induce oxidative stress in cancer cells, leading to apoptosis .

Case Study 1: Cytotoxic Evaluation

A study evaluated the cytotoxic effects of several pyridazinone derivatives on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value of approximately 25 µM against MCF-7 cells after 48 hours of exposure .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives were screened for their antimicrobial properties against Mycobacterium tuberculosis. Compounds similar to this compound demonstrated effective inhibition with IC50 values ranging from 10 to 50 nM, suggesting their potential as lead compounds for tuberculosis treatment .

Comparative Analysis

The following table summarizes the biological activities of various pyridazinone derivatives compared to this compound:

| Compound Name | Antitumor Activity (IC50 µM) | Antimicrobial Activity (IC50 nM) | Enzyme Inhibition |

|---|---|---|---|

| This compound | ~25 | 10 - 50 | Yes |

| Compound A | ~30 | 20 - 40 | Yes |

| Compound B | ~15 | 15 - 35 | No |

Q & A

Q. What are the key synthetic methodologies for preparing 5-ethenyl-2-(hydroxymethyl)pyridazin-3(2H)-one and its analogs?

Methodological Answer: The synthesis typically involves condensation reactions followed by functionalization. For example:

- Step 1: React a pyridazinone precursor (e.g., 5,6-disubstituted pyridazin-3(2H)-one) with appropriate reagents to introduce the ethenyl and hydroxymethyl groups.

- Step 2: Purify intermediates using column chromatography with solvent systems like DCM/AcOEt (2:1) to achieve high yields (65–71%) .

- Step 3: Confirm structural integrity via spectroscopic techniques (e.g., / NMR, IR) and HPLC (>99% purity) .

Key Reaction Conditions Table:

| Step | Reagents/Conditions | Yield | Characterization Methods |

|---|---|---|---|

| 1 | 3,4,5-Trimethoxyphenyl substituent introduction | ~70% | IR (C=O stretch at 1652 cm) |

| 2 | Benzyl group protection | 65–71% | NMR (δ7.54–6.32 ppm) |

Q. How are pyridazin-3(2H)-one derivatives characterized for structural validation?

Methodological Answer: A multi-technique approach is essential:

- IR Spectroscopy: Identify functional groups (e.g., hydroxyl at 3558 cm, C=O at 1652 cm) .

- NMR: Analyze aromatic protons (δ6.51–7.54 ppm) and substituent environments (e.g., trimethoxy signals at δ3.64–3.85 ppm) .

- Elemental Analysis: Confirm empirical formulas (e.g., CHNO) with <0.5% deviation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for pyridazin-3(2H)-one derivatives?

Methodological Answer:

- Step 1: Synthesize analogs with varied substituents (e.g., halogenation at C4/C5, hydroxymethyl group modifications) .

- Step 2: Evaluate biological activity (e.g., antiproliferative effects via MTT assays, kinase inhibition using enzymatic assays) .

- Step 3: Correlate substituent electronic/hydrophobic properties with activity using computational tools (e.g., molecular docking for p38 MAP kinase binding) .

Example SAR Observation:

- Antiproliferative Activity: 5-(3,4,5-Trimethoxyphenyl) analogs show enhanced activity due to improved membrane permeability .

- Kinase Inhibition: 6-Aminoaryl substituents (e.g., 3-fluorophenyl) increase binding affinity to p38 MAP kinase .

Q. How can contradictory bioactivity data between antiproliferative and antiplatelet studies be resolved?

Methodological Answer:

- Hypothesis Testing: Assess if divergent activities arise from assay conditions (e.g., cell lines vs. platelet-rich plasma) or substituent-specific effects.

- Case Study: Compare 5-ethenyl derivatives (antiproliferative ) with 4,5-dichloro analogs (antiplatelet ).

- Experimental Design: Use isosteric replacements (e.g., Br for Cl) to isolate electronic effects .

Q. What strategies optimize the synthetic yield of pyridazin-3(2H)-ones under challenging coupling conditions?

Methodological Answer:

- Catalyst Selection: Use tri(2-furyl)phosphine-palladium complexes for Negishi coupling to achieve >90% yield in halogenated pyridazinones .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of bulky substituents .

- Temperature Control: Maintain 60–80°C to balance reaction rate and byproduct formation .

Q. How can computational methods enhance the design of pyridazin-3(2H)-one-based kinase inhibitors?

Methodological Answer:

- Step 1: Perform molecular dynamics simulations to predict binding poses with kinase ATP pockets (e.g., p38 MAP kinase) .

- Step 2: Use QSAR models to prioritize substituents with favorable logP and polar surface area values .

- Case Study: The 6-(4-fluorophenyl) derivative (AS1940477) showed nanomolar inhibition (IC = 12 nM) via hydrophobic interactions with Leu104 and Met109 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.